N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Overview
Description
“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C18H21ClN6 . It has a molecular weight of 356.86 . This compound is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .
Molecular Structure Analysis
The InChI code for “N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is 1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” has a molecular weight of 356.86 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
Coordination Chemistry and Metal Complexes
This compound is frequently used in coordination chemistry as a tridentate ligand due to its two benzimidazole groups attached to a nitrogen atom. It’s particularly useful for modeling the active sites of metalloenzymes . Researchers utilize it to prepare metal complexes that can mimic the biological activities of enzymes, which is crucial for understanding enzymatic processes and designing enzyme inhibitors.
Biological Activity Modulation
Benzimidazole derivatives, including this compound, are known for their wide range of biological activities. They can act as antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s ability to form complexes with metals can enhance these properties, making it a valuable tool for medicinal chemistry research.
Spectral and Catalytic Properties
The benzimidazole moiety within the compound is useful for its spectral properties. It can be employed as an optical sensor for bioimaging due to its fluorescent characteristics. Additionally, its catalytic properties are explored in various chemical reactions, providing insights into reaction mechanisms and pathways .
Pharmaceutical Research
In pharmaceutical research, the compound is explored for its potential to create new drugs. Its structural similarity to DNA bases allows it to interact with biological macromolecules, which is beneficial for drug design and discovery processes .
Material Science
The compound’s ability to form complexes with various metals makes it relevant in material science. These complexes can be used to develop new materials with specific magnetic, electronic, or optical properties, which have applications in electronics and photonics .
Enzyme Mimicry
Due to its structural features, this compound is used to mimic the active sites of enzymes. This is particularly important in the study of enzyme functions and the development of synthetic enzymes for industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
The compound acts as a tridentate ligand, coordinating through one tertiary nitrogen atom (N1) and two benzimidazole nitrogen atoms (N2 and N4) to these metal ions . These interactions suggest potential involvement in metalloenzyme modeling.
Mode of Action
When N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride binds to metal ions, it likely affects their reactivity and catalytic properties. The compound’s tridentate coordination allows it to stabilize metal centers, influencing their redox behavior and substrate binding. For example, nickel(II) complexes of this ligand have been studied as catalysts for hydroxylation reactions . The exact changes induced by this binding need further investigation.
Pharmacokinetics
Regarding pharmacokinetics, N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride exhibits properties related to absorption, distribution, metabolism, and excretion (ADME). Its molecular weight is 356.86 g/mol, and it is a hydrochloride salt. The compound’s ADME properties influence its bioavailability, but detailed studies are lacking .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can influence the stability and efficacy of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride. These factors may affect its binding affinity to metal ions and subsequent biological activity.
properties
IUPAC Name |
N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMMMWODBYFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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